molecular formula C19H22N4O2 B2725371 cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034591-62-1

cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2725371
CAS RN: 2034591-62-1
M. Wt: 338.411
InChI Key: OCAYWTBJSWHYGK-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Methods

Synthesis of Cyclic Dipeptidyl Ureas : The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and their subsequent modification to yield hydroxy and O-methyl derivatives introduces a class of pseudopeptidic triazines. This methodology may offer a blueprint for synthesizing similar complex structures involving triazoles and cyclohexenyl components (Sañudo et al., 2006).

Chiral HPLC Method for Triazole Compounds : A chiral HPLC method developed for the novel triazole antitubercular compound MSDRT 12 demonstrates the analytical approach to separate and evaluate the stereoisomers of complex molecules. This could be applicable for the analysis of the compound , given its potential chiral centers (Shekar et al., 2014).

Potential Bioactivity

Bioactivity of Cyclohexenone and Cyclopentenone Derivatives : The isolation and bioactivity evaluation of new cyclohexenone and cyclopentenone derivatives from a mangrove endophytic fungus demonstrate the process of discovering and assessing the biological activities of new compounds. The antifungal and ABTS scavenging activities of these compounds hint at the potential bioactivities complex molecules like the specified cyclohex-3-enyl derivative might possess (Wang et al., 2015).

Mechanistic Insights and Applications

Catalysis in Huisgen 1,3-Dipolar Cycloadditions : The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure showcases a mechanism that could be relevant for reactions involving triazole compounds. Such catalytic systems may facilitate the synthesis or modification of complex molecules, including the compound (Ozcubukcu et al., 2009).

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(15-7-3-1-4-8-15)22-12-17(13-22)23-11-16(20-21-23)14-25-18-9-5-2-6-10-18/h1-3,5-6,9-11,15,17H,4,7-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAYWTBJSWHYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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